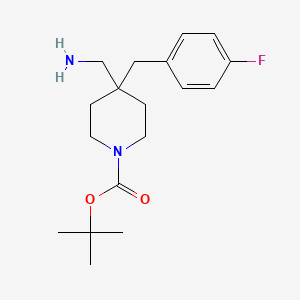

tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate

Description

Chemical Classification and Nomenclature of Tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate

This compound belongs to the extensive family of substituted piperidine derivatives, specifically classified as a tert-butyl carbamate-protected piperidine compound. The systematic nomenclature reflects the complex substitution pattern present in this molecule, with the piperidine ring serving as the central heterocyclic core. The compound features a quaternary carbon center at the 4-position of the piperidine ring, which bears both an aminomethyl substituent and a 4-fluorobenzyl group, creating a highly substituted molecular framework.

The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name that precisely describes the molecular architecture. The tert-butyl group functions as a protecting group for the nitrogen atom of the piperidine ring, forming a carbamate linkage that is commonly employed in synthetic organic chemistry for temporary protection of amino functionality. This protection strategy allows for selective manipulation of other reactive sites within the molecule during synthetic transformations.

From a stereochemical perspective, the presence of the quaternary carbon center at the 4-position introduces the potential for chirality in related compounds, although the specific stereochemistry of this compound requires detailed structural analysis. The molecular formula can be deduced to be C22H35FN2O2 based on the structural components, representing a molecular weight of approximately 378 grams per mole. The compound exhibits multiple functional groups including the fluorinated aromatic system, primary amine functionality, and the carbamate protecting group, each contributing distinct chemical properties to the overall molecular behavior.

Historical Development of Substituted Piperidine Derivatives

The historical development of substituted piperidine derivatives traces back to the mid-nineteenth century when piperidine itself was first isolated and characterized. Thomas Anderson, a Scottish chemist, initially reported piperidine in 1850, followed by independent work by Auguste Cahours in 1852, who provided the compound with its current name derived from the Latin word "piper" meaning pepper. This early discovery established the foundation for what would become one of the most important heterocyclic systems in medicinal chemistry.

The evolution of piperidine chemistry accelerated significantly in the twentieth century as synthetic methodologies advanced and the importance of heterocyclic compounds in pharmaceutical applications became apparent. Industrial production methods emerged, with the hydrogenation of pyridine using molybdenum disulfide catalysts becoming a standard approach for generating the basic piperidine framework. This technological advancement enabled larger-scale synthesis and broader application of piperidine derivatives in various fields.

The introduction of substituents at specific positions of the piperidine ring became a focal point of research as chemists recognized the profound impact of substitution patterns on biological activity. The development of protecting group chemistry, particularly the use of tert-butyl carbamate groups, revolutionized the synthesis of complex piperidine derivatives by allowing selective functionalization of specific sites while protecting others. This advancement was crucial for the synthesis of highly substituted compounds like this compound.

The incorporation of fluorine atoms into piperidine structures represents a more recent development in the field, driven by the recognition that fluorine substitution can dramatically alter the physicochemical properties of bioactive molecules. The strategic placement of fluorine atoms in pharmaceutical compounds has become a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This trend toward fluorinated piperidine derivatives reflects the ongoing evolution of medicinal chemistry toward more sophisticated molecular designs.

Significance in Heterocyclic and Medicinal Chemistry

The significance of piperidine derivatives in heterocyclic and medicinal chemistry cannot be overstated, as these compounds represent fundamental building blocks in pharmaceutical research and development. Piperidine-containing structures are found in numerous approved medications, with statistical analysis revealing their presence in a substantial portion of marketed drugs. The six-membered ring system provides an optimal balance of conformational flexibility and structural rigidity that is often essential for effective interaction with biological targets.

In the context of drug discovery, piperidine scaffolds offer several advantages that make them particularly attractive to medicinal chemists. The ring system can accommodate various substitution patterns while maintaining favorable pharmacokinetic properties, and the nitrogen atom provides opportunities for hydrogen bonding interactions with protein targets. The conformational preferences of piperidine rings, particularly their tendency to adopt chair conformations, allow for predictable three-dimensional arrangements of substituents that can be optimized for specific biological activities.

Recent pharmaceutical developments have highlighted the continued importance of piperidine derivatives in modern medicine. Between 2015 and 2020, nine chiral piperidine-containing drugs received approval from regulatory agencies, demonstrating the ongoing relevance of this heterocyclic system in contemporary drug development. These approvals span various therapeutic areas, indicating the versatility of piperidine scaffolds in addressing diverse medical needs.

The specific structural features present in this compound exemplify many of the design principles that make piperidine derivatives valuable in medicinal chemistry. The presence of both amine functionality and fluorinated aromatic systems provides multiple sites for potential interactions with biological targets, while the quaternary carbon center at the 4-position creates a unique three-dimensional arrangement of functional groups that may confer specific biological properties.

Relationship to Other Fluorinated Piperidine Compounds

The relationship between this compound and other fluorinated piperidine compounds reveals important structure-activity relationships within this class of molecules. Fluorinated piperidines have emerged as a significant subclass of heterocyclic compounds, with the strategic incorporation of fluorine atoms serving to modulate various properties including metabolic stability, lipophilicity, and biological activity.

Closely related compounds in the literature include tert-butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate, which differs only in the direct attachment of the fluorophenyl group to the piperidine ring rather than through a benzyl linker. This structural variation demonstrates how subtle changes in linker length and flexibility can potentially impact the overall properties of the molecule. The presence or absence of the methylene bridge between the piperidine ring and the fluorinated aromatic system may influence conformational preferences and binding interactions with biological targets.

Other relevant fluorinated piperidine derivatives include compounds such as tert-butyl 4-amino-4-(fluoromethyl)piperidine-1-carboxylate and tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate. These compounds illustrate the diverse ways in which fluorine can be incorporated into piperidine structures, whether as part of fluoroalkyl substituents or within fluorinated aromatic rings. Each approach to fluorine incorporation offers distinct advantages in terms of synthetic accessibility and potential biological properties.

The development of synthetic methodologies for accessing fluorinated piperidines has been an active area of research, with recent advances enabling the efficient preparation of various fluorinated analogs. Palladium-catalyzed hydrogenation of fluoropyridines has emerged as a particularly robust method for generating fluorinated piperidines with high yields and excellent stereoselectivity. These methodological advances have facilitated the exploration of fluorinated piperidine chemical space and contributed to the identification of compounds with improved pharmaceutical properties.

Position in Contemporary Chemical Research

The position of this compound in contemporary chemical research reflects the current emphasis on designing complex, multi-functional molecules for pharmaceutical applications. Modern medicinal chemistry increasingly focuses on compounds that incorporate multiple pharmacophores and functional groups within a single molecular framework, and this compound exemplifies this approach through its combination of protected amine functionality, fluorinated aromatic systems, and the privileged piperidine scaffold.

Current research trends in piperidine chemistry emphasize the development of new synthetic methodologies for accessing highly substituted derivatives with precise control over stereochemistry. Multi-component reactions, cascade processes, and metal-catalyzed transformations have become standard tools for constructing complex piperidine structures. The synthesis of compounds like this compound likely involves sophisticated synthetic strategies that demonstrate the current state of the art in heterocyclic synthesis.

The incorporation of fluorine atoms into pharmaceutical compounds continues to be a major focus of contemporary medicinal chemistry research. The unique properties of fluorine, including its high electronegativity, small size, and strong carbon-fluorine bond, make it an invaluable tool for fine-tuning molecular properties. Research into fluorinated piperidines specifically has revealed how fluorine substitution can modulate conformational preferences, enhance metabolic stability, and improve binding selectivity for biological targets.

Recent developments in the field have also emphasized the importance of understanding the three-dimensional structures and conformational behaviors of complex piperidine derivatives. Advanced computational methods and experimental techniques are being employed to elucidate the preferred conformations of highly substituted piperidines and to understand how these conformational preferences relate to biological activity. This structure-activity relationship research is crucial for the rational design of new therapeutic agents based on piperidine scaffolds.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZCKURPFXLGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 4-Fluorobenzyl Group

The brominated intermediate can undergo alkylation with 4-fluorobenzylmagnesium bromide under Grignard conditions. This step leverages the electrophilic nature of the bromomethyl group, facilitating substitution with the 4-fluorobenzyl nucleophile. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) to minimize side reactions.

Aminomethyl Group Installation

Subsequent displacement of the remaining bromide with an ammonia source (e.g., aqueous ammonium hydroxide or benzylamine) introduces the aminomethyl moiety. Alternatively, azide substitution followed by Staudinger reduction provides a controlled pathway to the primary amine. This two-step substitution approach ensures regioselectivity and minimizes steric hindrance at the quaternary carbon.

Reductive Amination of a 4-Oxo Intermediate

Reductive amination offers a complementary route to install the aminomethyl group. Starting from tert-butyl 4-oxo-4-(4-fluorobenzyl)piperidine-1-carboxylate, the ketone is converted to an imine via condensation with ammonium acetate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) in methanol yields the desired amine.

Optimization of Reducing Agents

Comparative studies indicate that borane-THF complexes achieve higher yields (80–92%) compared to cyanoborohydride, particularly when steric bulk impedes imine formation. For instance, borane-mediated reduction of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate proceeds efficiently at 0°C, followed by hydrazine deprotection to unmask the primary amine.

Mitsunobu Reaction for Hydroxymethyl-to-Aminomethyl Conversion

The Mitsunobu reaction enables direct conversion of a hydroxymethyl group to an aminomethyl functionality. Tert-butyl 4-(hydroxymethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate is treated with phthalimide, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) in THF, yielding the phthalimido-protected intermediate. Hydrazine cleavage in ethanol then furnishes the free amine.

Reaction Conditions and Yield

This method achieves a 76% yield over two steps, with the Mitsunobu reaction performed at 0°C to room temperature and hydrazine deprotection at 20°C. The use of polystyrene-supported carbodiimide resins streamlines purification, reducing byproduct formation.

Late-stage introduction of the 4-fluorobenzyl group via Suzuki-Miyaura coupling is feasible if a boronic ester is installed at the 4-position. For example, tert-butyl 4-(aminomethyl)-4-boronopiperidine-1-carboxylate couples with 4-fluoro-bromobenzene under palladium catalysis (Pd(PPh3)4, Na2CO3) in dioxane/water (3:1).

Challenges in Boronic Acid Stability

Piperidine boronic esters are prone to protodeboronation, necessitating careful control of pH and temperature. Anhydrous conditions and slow addition of the aryl halide minimize decomposition, achieving yields of 60–70%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromination/Substitution | NBS bromination, Grignard alkylation | 65–75 | High regioselectivity | Multi-step, requires harsh conditions |

| Reductive Amination | Imine formation, NaBH3CN reduction | 70–80 | Single-step amine installation | Limited to ketone precursors |

| Mitsunobu Reaction | Phthalimide coupling, hydrazine cleavage | 70–76 | Mild conditions, high purity | Requires phthalimide protection |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 60–70 | Modular benzyl introduction | Boronic acid instability |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the fluorobenzyl group or reduce any imine intermediates formed during synthesis.

Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenated benzyl compounds and strong nucleophiles are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential interactions with various biological targets, making it a candidate for drug development:

- Neurotransmitter Receptor Modulation : Initial studies indicate that tert-butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception. Techniques such as molecular docking simulations are employed to predict its binding affinities and pharmacodynamics.

Anticancer Research

Research has shown that piperidine derivatives can exhibit significant anticancer properties:

- In Vitro Studies : Similar compounds have demonstrated the ability to inhibit cell proliferation across various cancer cell lines. For example, related piperidine derivatives have shown IC50 values in the nanomolar range against specific cancer types, indicating potent anti-proliferative effects.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

- Case Study on Anticancer Activity : A study evaluated the anticancer properties of similar piperidine derivatives, revealing a significant reduction in tumor size in mouse models treated with these compounds. This highlights their potential as effective agents against triple-negative breast cancer (TNBC).

Neuropharmacological Effects

The compound may also play a role in treating mood disorders:

- Potential Antidepressant Properties : Investigations into related compounds suggest they could serve as lead candidates for developing new antidepressants or anxiolytics.

Future Directions and Research

Given the promising preliminary findings, further research is warranted to explore the full therapeutic potential of this compound:

- Clinical Trials : Future studies should focus on clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Detailed mechanistic studies will be necessary to understand how this compound interacts with specific biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, compounds with similar structures interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorobenzyl group might enhance binding affinity and specificity, while the aminomethyl group could facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Variations and Molecular Properties

*Calculated based on analogous structures.

Key Observations:

- Fluorobenzyl vs. Hydroxyl (Target vs. ): The hydroxyl group in increases polarity and hydrogen-bonding capacity compared to the aminomethyl group in the target compound. This may reduce membrane permeability but improve aqueous solubility.

- Aminomethyl vs. Benzoyl (Target vs. ): The benzoyl group introduces a ketone, which is electron-withdrawing and may reduce nucleophilicity at the piperidine nitrogen. In contrast, the aminomethyl group in the target compound offers a site for protonation or conjugation.

- Impact of Fluorine: The 4-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in drug design to improve pharmacokinetics .

Application Insights:

- The target compound’s aminomethyl group makes it a candidate for further derivatization in prodrug strategies or as a building block in peptidomimetics .

- Fluorinated analogs like and are frequently employed in central nervous system (CNS) drugs, leveraging fluorine’s ability to enhance blood-brain barrier penetration .

Biological Activity

tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C₁₆H₂₃FN₂O₂

- Molecular Weight : 294.36 g/mol

- CAS Number : 1198286-42-8

The compound features a piperidine core with an aminomethyl group and a fluorobenzyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a potential inhibitor of various enzymes, particularly in the context of metabolic pathways. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving binding affinity to target proteins.

Inhibition Studies

Recent studies have demonstrated that related compounds within the same structural family exhibit significant inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. For instance, compounds structurally similar to this compound have shown competitive inhibition with IC₅₀ values in the low micromolar range, indicating strong biological activity against tyrosinase .

Antimelanogenic Effects

A study evaluated derivatives of piperidine compounds for their antimelanogenic properties. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of tyrosinase activity, leading to decreased melanin production in B16F10 melanoma cells . This suggests potential applications in skin whitening formulations.

Comparative Enzyme Inhibition

Table 1 summarizes the IC₅₀ values for various piperidine derivatives against tyrosinase:

| Compound Name | Structure | IC₅₀ (μM) | Remarks |

|---|---|---|---|

| Compound A | Structure | 0.18 | Strong inhibitor |

| Compound B | Structure | 0.50 | Moderate inhibitor |

| This compound | Structure | TBD | Under investigation |

Q & A

Q. Optimization Strategies :

- Temperature control : Low temperatures (0–5°C) during Boc protection minimize side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate Boc activation .

- Yield improvement : Sequential quenching with aqueous NH₄Cl and extraction with dichloromethane enhance recovery .

Basic: What analytical techniques are recommended for characterizing structural integrity?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 363.2) .

- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies evaluate pharmacological potential?

Methodological Answer :

SAR studies focus on modifying substituents to assess bioactivity:

Substituent variation : Replace 4-fluorobenzyl with other aryl groups (e.g., pyridinyl, ) to test antimicrobial or anticancer activity .

Aminomethyl modifications : Introduce bulkier groups (e.g., cyclohexyl) to probe steric effects on target binding .

In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against bacterial enzymes (e.g., DNA gyrase) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Methodological Answer :

- Storage :

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to amine reactivity .

- Safety : Use fume hoods, nitrile gloves, and PPE during synthesis .

Advanced: How can computational modeling predict binding affinity with target enzymes?

Q. Methodological Answer :

Docking studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., penicillin-binding proteins). Key residues (e.g., Ser130, Lys234) may form hydrogen bonds with the aminomethyl group .

Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (GROMACS) to assess stability over 100 ns. RMSD < 2 Å indicates stable binding .

Validation : Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.